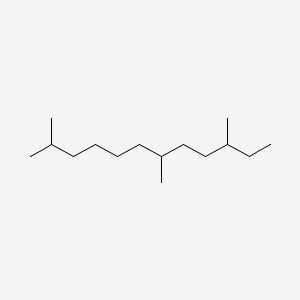

2,7,10-Trimethyldodecane

描述

Significance of Branched Alkanes in Contemporary Chemical Science

Branched alkanes are of considerable importance in modern chemical science, primarily due to their widespread application in the fuel industry. hmdb.caijiset.com The branching of the carbon chain generally leads to a higher octane (B31449) rating in gasoline, which helps to prevent engine knocking and improves combustion efficiency. ijiset.com Beyond their role as fuels, branched alkanes serve as important intermediates in the synthesis of a variety of other organic compounds. smolecule.com They are also found in various natural products and can be used as solvents and lubricants. ijiset.com The study of branched alkanes is crucial for understanding the structure-property relationships in organic molecules and for developing new materials and energy sources.

Overview of Trimethyldodecane Isomers: Structural Diversity and General Relevance

Trimethyldodecane refers to a dodecane (B42187) molecule substituted with three methyl groups. There are numerous structural isomers of trimethyldodecane, each with the methyl groups located at different positions along the twelve-carbon chain. nih.gov This structural diversity leads to a range of physical properties, such as boiling point and viscosity, and varying chemical reactivity among the isomers. vulcanchem.com

Distinctive Chemical Characteristics and Research Significance of 2,7,10-Trimethyldodecane

This compound is a specific isomer of trimethyldodecane with the molecular formula C₁₅H₃₂. nih.gov It is classified as a branched alkane and a hydrocarbon lipid molecule. hmdb.ca This compound is characterized as a very hydrophobic and relatively neutral molecule, being practically insoluble in water. hmdb.ca

The research significance of this compound is multifaceted, with its presence detected in various biological and environmental contexts. It has been identified as a human metabolite, indicating its involvement in metabolic processes within the human body. nih.govebi.ac.uk Furthermore, it has been found as a phytochemical in the leaves of the plant Artabotrys odoratissimus. ijiset.com In the realm of food science, this compound has been detected in cheese and has been identified as one of the volatile organic compounds that positively correlates with the eating quality of cooked japonica rice. nih.govnih.gov A study on the metabolic response of primary mouse hepatocytes to heat stress observed a significant decrease in the levels of this compound, suggesting a potential role as a biomarker in cellular stress responses. mdpi.com

While extensive research into the specific chemical reactions and applications of this compound is not as widespread as for some of its isomers like farnesane, its identification in these diverse areas points to its potential importance in biology, food chemistry, and medicine.

Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂ | nih.gov |

| Molecular Weight | 212.41 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 74645-98-0 | nih.gov |

| Classification | Branched Alkane, Hydrocarbon Lipid | hmdb.ca |

| Physical Description | Very hydrophobic, practically insoluble in water, relatively neutral | hmdb.ca |

Structure

3D Structure

属性

CAS 编号 |

74645-98-0 |

|---|---|

分子式 |

C15H32 |

分子量 |

212.41 g/mol |

IUPAC 名称 |

2,7,10-trimethyldodecane |

InChI |

InChI=1S/C15H32/c1-6-14(4)11-12-15(5)10-8-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |

InChI 键 |

JCJGCZBSINPZAJ-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(C)CCCCC(C)C |

规范 SMILES |

CCC(C)CCC(C)CCCCC(C)C |

其他CAS编号 |

74645-98-0 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Pathways for 2,7,10 Trimethyldodecane

Historical Chemical Synthesis Approaches for Branched Dodecanes

Early synthetic organic chemistry offered limited tools for the regioselective and stereoselective construction of complex alkanes. Historical approaches to branched hydrocarbons typically involved harsh reaction conditions and often resulted in mixtures of isomers, which were difficult to separate and characterize.

One of the oldest methods for carbon-carbon bond formation is the Wurtz reaction , which involves the coupling of two alkyl halides in the presence of sodium metal. While useful for creating longer carbon chains, its application to the synthesis of a defined branched structure like 2,7,10-trimethyldodecane would be impractical due to the formation of numerous side products from homo-coupling and elimination reactions. stackexchange.com

Grignard reactions , involving the addition of an organomagnesium halide to a carbonyl compound followed by reduction, provided a more controlled, albeit lengthy, pathway. For instance, a multi-step synthesis could be envisioned by coupling smaller, branched fragments. However, achieving the specific 2,7,10-methylation pattern would require a long and inefficient sequence of protection, coupling, and reduction steps.

In the petroleum industry, catalytic cracking and isomerization of long-chain linear alkanes over acidic catalysts have been used to produce branched isomers for improving fuel octane (B31449) ratings. tandfonline.com These processes, however, are designed for bulk production and lack the precision to target a single, specific isomer like this compound, instead yielding a complex mixture of isoparaffins. tandfonline.com Similarly, free-radical halogenation of alkanes could introduce functionality for subsequent coupling, but this method suffers from poor selectivity, especially on complex substrates, leading to a multitude of constitutional isomers. masterorganicchemistry.com

Modern Organic Synthesis Strategies for Stereoisomeric Control

Contemporary organic synthesis provides powerful tools for constructing complex acyclic molecules with high levels of stereocontrol. The synthesis of this compound, which contains three chiral centers, would rely on these advanced methods to produce specific stereoisomers.

Palladium-catalyzed cross-coupling reactions , such as the Negishi, Suzuki, and Stille reactions, are central to modern synthesis. These methods allow for the precise and efficient formation of carbon-carbon bonds between stereodefined fragments. A plausible retrosynthetic analysis of this compound would involve disconnecting the molecule into smaller, chiral building blocks that could be coupled and subsequently reduced. For example, a Negishi-type coupling could be employed to join an organozinc reagent with an alkyl halide, followed by hydrogenation of any remaining unsaturation to yield the final alkane. nih.gov

The synthesis of stereoisomers of other branched alkanes, such as the insect pheromone 7,11-dimethylheptadecane, highlights effective strategies. acs.org One key method involves an intramolecular hydride transfer from a benzyloxy group to a cation, establishing a stereocenter with defined absolute stereochemistry. acs.org The resulting functionalized intermediates are then converted to the final alkane through hydrogenation and reductive elimination steps. Such a strategy could be adapted to install the chiral centers in this compound by carefully designing the appropriate precursors.

The table below outlines a conceptual comparison of historical versus modern approaches for the synthesis of a complex branched alkane.

| Feature | Historical Approaches (e.g., Wurtz, Grignard) | Modern Approaches (e.g., Pd-Coupling) |

| Selectivity | Low; often produces complex mixtures of isomers. | High; allows for precise targeting of specific constitutional isomers and stereoisomers. |

| Stereocontrol | Very limited or non-existent. | Excellent; enables the synthesis of single, pure stereoisomers. |

| Reaction Conditions | Often harsh (e.g., strong bases, high temperatures). | Generally mild, preserving sensitive functional groups. |

| Efficiency | Low yields and multi-step, inefficient pathways. | High yields and convergent, efficient pathways. |

| Substrate Scope | Limited. | Broad; applicable to a wide range of functionalized precursors. |

Biomimetic and Bio-based Synthetic Routes to Trimethyldodecanes and Related Isoprenoids

Nature synthesizes a vast array of isoprenoids from simple five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Bio-based and biomimetic approaches leverage these natural pathways to produce valuable chemicals, including branched alkanes.

A prominent example is the industrial production of 2,6,10-trimethyldodecane (B139076) (farnesane) , a structural isomer of the target compound. researchgate.net This process utilizes engineered strains of microorganisms, such as Saccharomyces cerevisiae, that have been metabolically optimized to convert sugars (e.g., from sugarcane) into the C15 sesquiterpene farnesene (B8742651) . The farnesene is then harvested and subjected to a standard industrial hydrogenation process to yield high-purity farnesane, which is used as a sustainable aviation and diesel fuel. researchgate.netalfa-industry.com A similar bio-based route could theoretically be developed to produce a precursor that, upon hydrogenation, yields this compound.

Biomimetic synthesis seeks to replicate nature's strategies in a laboratory setting. Terpene cyclases in organisms generate complex polycyclic structures by catalyzing highly specific carbocation-initiated cyclizations of linear polyenes. acs.orgresearchgate.net Synthetic chemists have developed methods using Lewis acid-assisted chiral Brønsted acids to mimic these processes, achieving enantioselective cyclizations of isoprenoid substrates. acs.orgresearchgate.net While typically aimed at cyclic products, the principles of controlling carbocation intermediates could be applied to acyclic systems to construct specific branching patterns.

The biosynthesis of isoprenoids universally proceeds through two primary pathways for generating the initial C5 monomers, as detailed below.

| Pathway | Key Precursors | Typical Organisms |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Eukaryotes, Archaea, some Bacteria |

| Deoxy-D-xylulose-5-phosphate (DXP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | Most Bacteria, Algae, Plant Plastids |

Catalyst Design and Reaction Optimization in Trimethyldodecane Synthesis

Catalysis is fundamental to both the synthesis and modification of branched alkanes. The development of novel catalysts allows for more efficient and selective production, whether from petroleum-based or bio-based feedstocks.

For producing branched alkanes from linear precursors, hydroisomerization over bifunctional catalysts is a key technology. These catalysts typically contain a noble metal (e.g., Platinum, Palladium) on an acidic support like a zeolite (e.g., ZSM-12, ZSM-22). oaepublish.com The metal sites handle hydrogenation/dehydrogenation, while the acidic sites on the support catalyze the skeletal rearrangement of the carbon chain. Catalyst design focuses on tuning the acid site density and strength to maximize the yield of desired multi-branched isomers while minimizing cracking into smaller, less valuable products. tandfonline.comoaepublish.com

In an alternative approach, highly branched alkanes can be synthesized directly from simple olefins like ethylene (B1197577) using specialized polymerization catalysts . Patent literature describes catalytic systems based on nickel or palladium complexes that can polymerize olefins to produce highly branched, oily alkanes under mild conditions. google.com The structure of the resulting polymer, and thus the final alkane after hydrogenation, can be tuned by modifying the catalyst structure.

Catalysis is also critical in the conversion of biomass into fuel-grade alkanes. The hydrogenolysis of large, algae-derived hydrocarbons like squalane (B1681988) (a C30 branched alkane) into smaller branched alkanes has been demonstrated using a ruthenium-on-ceria (Ru/CeO₂) catalyst. nih.gov This system selectively cleaves C-C bonds between the branches without causing skeletal isomerization, offering a direct route from a large bioprecursor to a distribution of smaller, useful branched alkanes. nih.gov

The table below summarizes different catalytic systems relevant to the synthesis of branched alkanes.

| Catalyst System | Precursor(s) | Product Type | Key Advantage |

| Pt or Pd on Zeolite | Linear Alkanes (e.g., n-dodecane) | Mixture of branched isomers | Improves fuel properties via isomerization. oaepublish.com |

| Ni/Pd Complexes | Olefins (e.g., ethylene) | Highly branched polyolefins/alkanes | Direct synthesis from simple, low-cost monomers. google.com |

| Ru/CeO₂ | Large Bio-hydrocarbons (e.g., squalane) | Smaller branched alkanes | Selective cleavage without skeletal rearrangement. nih.gov |

| Engineered Cytochrome P450 | Alkanes | Hydroxylated Alkanes | Selective oxidation of unreactive C-H bonds. acs.org |

Advanced Analytical Techniques for Characterization and Quantification of 2,7,10 Trimethyldodecane

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes such as 2,7,10-trimethyldodecane. thermofisher.com The process involves a gas chromatograph (GC) that separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. thermofisher.comscioninstruments.com As the separated compounds elute from the column, they enter a mass spectrometer (MS), which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. scioninstruments.comleeder-analytical.com

This hybrid technique is exceptionally powerful for analyzing complex matrices like crude oil, environmental samples, and biological specimens where this compound might be a minor component among hundreds of others. unirioja.esrestek.comscielo.br In environmental forensics and geochemistry, GC-MS is used to generate hydrocarbon profiles, or "fingerprints," which can help in identifying the source of petroleum products. unirioja.esrestek.com The analysis of saturated hydrocarbon fractions, which include n-alkanes and branched alkanes, is a standard procedure. frontiersin.org Similarly, in the study of insect semiochemicals or volatile organic compounds (VOCs) from various organisms, GC-MS is employed to identify specific compounds that play roles in chemical communication or metabolic processes. nih.govmdpi.com

Detecting this compound at trace levels requires the optimization of GC-MS methods to enhance sensitivity and minimize matrix interference. A key strategy is the use of Selected Ion Monitoring (SIM) mode instead of full-scan mode. thermofisher.comleeder-analytical.com In full-scan mode, the mass spectrometer scans a wide range of m/z ratios, which is excellent for identifying unknown compounds. leeder-analytical.com However, for trace-level quantification of a known analyte, SIM mode offers significantly higher sensitivity by instructing the mass spectrometer to monitor only a few specific m/z ions characteristic of the target compound. chromatographyonline.com This reduces noise and enhances the signal-to-noise ratio, allowing for lower detection limits. leeder-analytical.com

Method development also involves careful optimization of the GC conditions. The choice of the capillary column is critical; for hydrocarbon analysis, non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5) are commonly used. frontiersin.org The temperature program, carrier gas flow rate, and injection technique (e.g., splitless or split injection) are adjusted to achieve optimal separation and peak shape for the target analyte. chromatographyonline.comacs.org For instance, a splitless injection is often used for trace analysis to ensure the maximum amount of analyte is transferred to the column. gcms.cz

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injection Mode | Splitless or Split (e.g., 30:1) | Maximizes analyte transfer for trace analysis (Splitless) or prevents column overload for concentrated samples (Split). gcms.cz |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | Provides good separation for a wide range of semi-volatile compounds, including branched alkanes. frontiersin.org |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. thermofisher.com |

| Oven Program | Initial temp 40-80°C, ramp 4-10°C/min to 300-320°C | Separates compounds based on boiling points; tailored to the specific mixture being analyzed. frontiersin.org |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching. frontiersin.org |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring only characteristic ions. chromatographyonline.com |

Under Electron Impact (EI) ionization, alkanes undergo predictable fragmentation, creating a characteristic pattern of ions in the mass spectrum that aids in structural confirmation. For branched alkanes like this compound, the fragmentation is dominated by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.

The mass spectrum of this compound shows a prominent peak at an m/z of 57, which corresponds to the butyl cation ([C₄H₉]⁺). nih.gov This is a very common and abundant ion in the spectra of many alkanes. Other significant ions are formed by cleavage adjacent to the methyl-substituted carbons. The resulting fragments can help differentiate it from other isomers. The molecular ion (M⁺) peak for C₁₅H₃₂, at m/z 212, is often weak or absent in the EI spectra of long-chain alkanes due to the high fragmentation efficiency. The identification is typically confirmed by matching the entire fragmentation pattern and the chromatographic retention time with that of an authentic standard or a reliable spectral library like the NIST Mass Spectral Library. acs.org

| m/z Value | Possible Ion Structure | Significance |

|---|---|---|

| 43 | [C₃H₇]⁺ (Propyl cation) | Common fragment in alkanes. |

| 57 | [C₄H₉]⁺ (Butyl cation) | Often the base peak (most abundant ion) in branched alkanes. nih.gov |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) | Part of the characteristic alkyl series. |

| 85 | [C₆H₁₃]⁺ (Hexyl cation) | Part of the characteristic alkyl series. |

| M-15, M-29, etc. | Loss of CH₃, C₂H₅, etc. | Fragments resulting from the loss of alkyl radicals from the molecular ion. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation and Resolution

For exceptionally complex mixtures, such as petroleum distillates or detailed metabolomic profiles, conventional one-dimensional GC may be insufficient to resolve all components, leading to co-elution where two or more compounds exit the column at the same time. restek.comgcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) provides a powerful solution by adding a second, independent separation step. sepsolve.comnih.gov

In a GCxGC system, the effluent from a primary analytical column is passed through a modulator, which traps, focuses, and re-injects small, sequential fractions onto a second, shorter column with a different stationary phase (e.g., non-polar followed by a polar column). sepsolve.com This subjects the entire sample to two distinct separations, typically based on volatility in the first dimension and polarity in the second. sepsolve.comnih.gov The result is a dramatic increase in peak capacity and resolving power, allowing for the separation of compounds that would otherwise overlap. nih.govgcms.cz

This enhanced resolution is particularly beneficial for isomer separations, such as distinguishing this compound from other C15 branched alkanes. restek.com The output of a GCxGC analysis is a structured two-dimensional chromatogram (a contour plot) where related compounds, such as different classes of hydrocarbons (alkanes, cycloalkanes, aromatics), appear in distinct regions, simplifying identification. restek.comacs.org This structured elution pattern makes GCxGC an invaluable tool for detailed hydrocarbon analysis and the characterization of complex semiochemical blends. nih.govresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

While GC-MS is excellent for detection and tentative identification based on fragmentation patterns and retention indices, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous elucidation of molecular structures. awi.demetabolomicscentre.ca For a compound like this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful. A COSY spectrum reveals correlations between coupled protons (¹H-¹H), allowing chemists to trace the connectivity of the carbon backbone. nih.govacs.org An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C). By combining information from these and other NMR experiments, the precise location of the methyl branches along the dodecane (B42187) chain can be definitively established. awi.de In some research, compounds are first isolated from a complex mixture using techniques like preparative GC before being subjected to rigorous 2D NMR analysis for absolute structural confirmation. awi.de

Advanced Sample Preparation Protocols for Volatile and Semi-Volatile Components (e.g., Headspace Solid-Phase Microextraction, Solid Phase Extraction)

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels. organomation.comchromatographyonline.com Two widely used techniques for volatile and semi-volatile compounds are Headspace Solid-Phase Microextraction (HS-SPME) and Solid Phase Extraction (SPE).

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile and semi-volatile analytes from solid, liquid, or gaseous samples. d-nb.infofrontiersin.org It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial, often with heating and agitation to promote the transfer of analytes from the sample matrix into the headspace. d-nb.infomdpi.com Volatile compounds like this compound partition onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. d-nb.infothermofisher.com The choice of fiber coating (e.g., Carboxen/PDMS) is crucial and is selected based on the polarity and volatility of the target analytes. frontiersin.orgnih.gov

Solid Phase Extraction (SPE) is a versatile technique used for sample cleanup and concentration from liquid samples. sigmaaldrich.comwaters.com It functions like a miniature chromatography column, where a sample is passed through a cartridge containing a solid adsorbent (the sorbent). scharlab.com Based on the chosen sorbent and solvents, interferences can be washed away while the analyte of interest is retained. The analyte is then eluted with a small volume of a different solvent. scharlab.comresearchgate.net For non-polar compounds like this compound, a reversed-phase SPE sorbent (e.g., C18) is typically used, where the alkane is retained from an aqueous or polar matrix and then eluted with a non-polar organic solvent like hexane. lodz.pl SPE is highly effective for cleaning up complex aqueous samples or for fractionating complex extracts prior to GC-MS analysis. nih.govsigmaaldrich.com

| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Equilibrium partitioning of analytes from sample headspace onto a coated fiber. d-nb.info | Adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution. sigmaaldrich.com |

| Analytes | Volatile and semi-volatile compounds. chromatographyonline.com | Wide range of analytes dissolved in a liquid. sigmaaldrich.com |

| Solvent Use | Solvent-free. frontiersin.org | Requires solvents for conditioning, washing, and elution. scharlab.com |

| Primary Application | Extraction from complex matrices (solid, liquid, gas), flavor/fragrance analysis, environmental screening. mdpi.comresearchgate.net | Cleanup of liquid samples (e.g., water, biological fluids), analyte concentration, solvent exchange. nih.govsigmaaldrich.com |

| Automation | Easily automated for high-throughput analysis. chromatographyonline.com | Can be automated using manifold or robotic systems. scharlab.com |

Environmental Occurrence, Distribution, and Biogeochemical Transformations of 2,7,10 Trimethyldodecane

Natural Occurrence and Ecological Presence

2,7,10-Trimethyldodecane is a branched alkane that has been identified as a volatile organic compound (VOC) in the phytochemical profiles of various plants and plays a role in the chemical ecology of agro-ecosystems. nih.govmdpi.comaloki.huresearchgate.netnih.gov Its presence has been noted in the essential oil of wild medicinal ginger (Zingiber barbatum), where it contributes to the complex mixture of terpenes and other hydrocarbons that define the plant's chemical signature. nih.govresearchgate.net In a study of Z. barbatum, this compound was one of 24 VOCs that showed significant differences in content among various accessions, highlighting its potential as a chemotaxonomic marker. nih.govresearchgate.net

The compound is also implicated in plant-insect and plant-microbe interactions within agricultural settings. For instance, it has been detected in cotton and melon plants, particularly when colonized by the endophytic fungus Beauveria bassiana or infested with aphids. frontiersin.orgfrontiersin.org The emission of this compound and other VOCs can be altered by the presence of such organisms, suggesting a role in plant defense or communication. frontiersin.orgfrontiersin.org In rice ecosystems, this compound is part of the blend of herbivore-induced plant volatiles (HIPVs) that can mediate tritrophic interactions between plants, herbivores, and their natural enemies. aloki.huresearchgate.net

Furthermore, the presence of this compound has been reported in the rhizosphere of Codonopsis pilosula, a medicinal plant, where its concentration can be influenced by continuous cropping practices. mdpi.com This indicates its involvement in the complex soil metabolome and its potential as an indicator of soil health and microbial community shifts. mdpi.com The compound has also been identified in fermented wheat products, suggesting its origin from the raw materials or as a product of microbial activity during fermentation. mdpi.com

Below is a table summarizing the occurrence of this compound in various plant species and agro-ecosystems.

| Plant/Ecosystem | Context of Occurrence | Reference(s) |

| Zingiber barbatum (Wild Ginger) | Constituent of rhizome essential oil, potential chemotaxonomic marker. | nih.govresearchgate.net |

| Cotton and Melon Plants | Emitted upon colonization by Beauveria bassiana and aphid infestation. | frontiersin.orgfrontiersin.org |

| Rice Ecosystems | Component of herbivore-induced plant volatiles (HIPVs). | aloki.huresearchgate.net |

| Codonopsis pilosula | Found in the rhizosphere, affected by continuous cropping. | mdpi.com |

| Fermented Wheat | Detected in wholemeal flour, potentially from raw materials or fermentation. | mdpi.com |

| Food Contact Paperboards | Identified as a potential migrant from packaging materials. | researchgate.net |

This compound, also known as farnesane, is produced endogenously by a variety of organisms, ranging from microorganisms to higher life forms. In the microbial realm, it has been identified as a metabolite produced by certain fungi. For example, it is a known antifungal and antibacterial compound produced by Coffea arabica beans, where its presence contributes to the antimicrobial properties of the extracts. aloki.hu The entomopathogenic fungus Paecilomyces lilacinus also produces this and other bioactive compounds. frontiersin.org

In the plant kingdom, pepper leaves have been shown to accumulate this compound upon inoculation with the bacterial pathogen Xanthomonas campestris pv. vesicatoria (Xcv), suggesting a role in the plant's defense response. oup.com

Among animals, this compound has been identified in insects, where it can function as a semiochemical. microservices.es In a study on the cnidarian-dinoflagellate symbiosis, this compound was one of the biogenic volatile organic compounds (BVOCs) produced by the sea anemone Aiptasia under thermal stress, indicating its potential role as a biomarker for physiological stress in marine organisms. wgtn.ac.nz

The following table details the endogenous production of this compound in various organisms.

| Organism | Context of Production | Reference(s) |

| Coffea arabica | Produced in beans, exhibits antifungal and antibacterial properties. | aloki.hu |

| Paecilomyces lilacinus | Emitted as a bioactive compound. | frontiersin.org |

| Pepper Plant (Capsicum annuum) | Accumulates in leaves in response to bacterial infection. | oup.com |

| Insects | Functions as a semiochemical. | microservices.es |

| Sea Anemone (Aiptasia) | Produced under thermal stress, potential stress biomarker. | wgtn.ac.nz |

Biotransformation and Biodegradation Pathways

This compound has been identified as a key intermediate in the microbial degradation of the persistent organic pollutant hexabromocyclododecane (HBCD). researchgate.netresearchgate.net HBCD is a brominated flame retardant that has been widely used in various industrial applications and is now a global environmental contaminant. nih.govpops.int Several studies have shown that microorganisms can biodegrade HBCD under both aerobic and anaerobic conditions. researchgate.netnih.govresearchgate.net

During the biodegradation of HBCD by the bacterium Shewanella oneidensis MR-1, this compound was identified as one of the metabolic intermediates through gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netresearchgate.net This suggests that the degradation process involves the cleavage of the cyclododecane (B45066) ring and debromination, leading to the formation of this branched alkane. The identification of this compound provides valuable insight into the metabolic pathways that microorganisms utilize to break down complex halogenated compounds. researchgate.netresearchgate.net

The transformation of HBCD into less harmful substances is a critical area of research for the remediation of contaminated sites. researchgate.net The appearance of this compound as a metabolite highlights a natural attenuation pathway for HBCD in the environment. researchgate.netresearchgate.net

The biodegradation kinetics of this compound, a branched alkane, are influenced by environmental conditions and the microbial communities present. While specific kinetic data for this compound is limited, studies on the biodegradation of similar hydrocarbons provide a general understanding of the processes involved.

Aerobic biodegradation of alkanes is generally a faster process compared to anaerobic degradation. slideshare.net It typically involves the oxidation of the alkane by monooxygenase or dioxygenase enzymes, leading to the formation of an alcohol, which is further oxidized to an aldehyde and a fatty acid. researchgate.net This fatty acid can then enter the β-oxidation pathway for complete mineralization.

Anaerobic biodegradation is a slower process that occurs in the absence of oxygen. slideshare.net The initial activation of the alkane is a critical and often rate-limiting step. This can occur through various mechanisms, such as addition to fumarate (B1241708), carboxylation, or hydroxylation with water. slideshare.net

A study on the temperature dependency of hydrocarbon biodegradation found that the degradation half-times of 34 hydrocarbons, including 2,6,10-trimethyldodecane (B139076) (a structural isomer), were largely consistent with the Arrhenius equation, with an average activation energy of 65.4 kJ/mol. acs.org This indicates that temperature is a critical factor influencing the rate of biodegradation. acs.org

The following table summarizes the key aspects of aerobic and anaerobic biodegradation of alkanes.

| Degradation Type | Key Features | General Mechanism |

| Aerobic | Faster process, requires oxygen. | Initial oxidation by oxygenases, followed by β-oxidation. researchgate.net |

| Anaerobic | Slower process, occurs in the absence of oxygen. | Initial activation via fumarate addition, carboxylation, or hydroxylation. slideshare.net |

The biodegradation of branched alkanes like this compound is often carried out by microbial consortia rather than single microbial species. researchgate.netmdpi.com This is because different microorganisms within the consortium may possess complementary enzymatic capabilities to completely degrade the complex structure of the hydrocarbon. researchgate.net

Several bacterial genera are known to be effective hydrocarbon degraders, including Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter. mdpi.com These bacteria produce a range of enzymes that are crucial for alkane metabolism. For instance, Rhodococcus and Pseudomonas species are known to facilitate the biodegradation of farnesane (2,6,10-trimethyldodecane).

The initial step in the aerobic degradation of alkanes is often catalyzed by alkane monooxygenases (AlkB) or cytochrome P450-type monooxygenases. researchgate.net These enzymes introduce an oxygen atom into the alkane molecule, making it more susceptible to further degradation. researchgate.net In the case of branched alkanes, the position of the methyl branches can influence the efficiency of enzymatic attack. The 2,6,10-trimethyl configuration of farnesane allows for biodegradation by certain bacteria, whereas more highly branched alkanes like pristane (B154290) and phytane (B1196419) are more resistant to microbial degradation.

Metagenomic studies of soil microbial communities have revealed a complex association of hydrocarbon-degrading bacteria, where cooperative relationships are essential for efficient bioremediation. researchgate.net For example, some bacteria may produce biosurfactants that increase the bioavailability of the hydrocarbons for other members of the consortium. researchgate.net

The following table lists some of the key microbial genera and enzymes involved in the metabolism of branched alkanes.

| Microbial Genus | Key Enzymes/Roles | Reference(s) |

| Pseudomonas | Alkane monooxygenases, involved in the initial oxidation of alkanes. | researchgate.net |

| Rhodococcus | Facilitates the biodegradation of farnesane. | |

| Bacillus | Identified as a dominant microbe in HBCD-degrading soil consortia. | nih.gov |

| Acinetobacter | Part of a bacterial consortium effective in crude oil degradation. | mdpi.com |

| Shewanella | Capable of degrading HBCD to intermediates like this compound. | researchgate.netresearchgate.net |

Role and Reactivity of 2,7,10 Trimethyldodecane in Chemical Processes and Systems

Combustion Chemistry and Fuel Science Applications

2,7,10-Trimethyldodecane, a branched alkane, is a compound of significant interest in the field of combustion chemistry, particularly for its application in advanced biofuels and as a component in surrogate fuel mixtures designed to emulate the properties of conventional fuels. osti.gov

This compound is recognized as a promising biofuel component, often referred to as farnesane in this context. It can be produced through the hydrogenation of farnesene (B8742651), which is derived from sugar fermentation, positioning it as a renewable fuel source. This biosynthetic pathway makes it a candidate for reducing the carbon footprint associated with traditional fossil fuels.

One of the key applications being explored is its use as a blend for aviation kerosene (B1165875) and diesel fuel due to its favorable combustion properties. icders.org Specifically, it is a significant component in Alcohol-to-Jet (ATJ) fuels. These fuels are produced by converting alcohols, derived from the fermentation of plant materials, into large, highly branched alkane molecules suitable for aviation. osti.gov

The formulation of surrogate fuels is essential for computational modeling of combustion processes. These surrogates are simpler mixtures of a few well-characterized compounds that mimic the behavior of complex real fuels like jet fuel. researchgate.netbrighton.ac.uk this compound's isomer, 2,6,10-trimethyldodecane (B139076), has been used as a surrogate component to represent the iso-paraffins found in jet fuels. researchgate.netprinceton.edu Key properties targeted when formulating these surrogates include the hydrogen/carbon (H/C) ratio and the derived cetane number (DCN), which is an indicator of ignition quality. princeton.edunih.gov

Table 1: Properties of 2,6,10-Trimethyldodecane as a Fuel Component

| Property | Value | Reference Fuel Comparison |

|---|---|---|

| Molecular Formula | C15H32 | - |

| Derived Cetane Number (DCN) | 59.1 | Similar to S-8 synthetic aviation fuel (58.9) |

This data is for the isomer 2,6,10-trimethyldodecane, which is often studied as a representative of trimethyldodecanes in fuel science. princeton.edu

Understanding the combustion of this compound requires detailed chemical kinetic models that describe its oxidation pathways. The large and asymmetrical structure of trimethyldodecane isomers makes developing these models challenging. icders.org

The oxidation of alkanes, including branched isomers, proceeds through a complex series of elementary reactions. polimi.it At low temperatures, the process is initiated by the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to the resulting alkyl radical (R•) to form a peroxy radical (ROO•). This radical can then undergo isomerization and further reactions, leading to chain branching and autoignition. icders.orgpolimi.it

For large branched alkanes like trimethyldodecane, kinetic models must account for various reaction classes. Recent models have incorporated new reaction pathways, such as the formation and consumption of certain hydroperoxides, to better predict low-temperature oxidation behavior. icders.org Sensitivity analysis of these models reveals that at lower temperatures (around 800 K), there is a competition between two main reaction pathways: one involving the formation of QOOH (a hydroperoxyalkyl radical) and another involving the decomposition of the initial alkyl radical. This competition is responsible for the negative temperature coefficient (NTC) phenomenon observed in the combustion of many hydrocarbon fuels. icders.org

The development of these kinetic models relies on both experimental data and theoretical calculations. icders.orgresearchgate.net The models are validated against experimental measurements of species concentrations, ignition delay times, and laminar flame speeds. icders.org

The molecular structure of an alkane, particularly the degree of branching, has a significant impact on its combustion properties, such as ignition delay and flame propagation. libretexts.orgacs.orgresearchgate.net Generally, more highly branched alkanes are more stable than their linear isomers. researchgate.netnih.gov

In terms of ignition, branching affects the stability of the intermediate radical species formed during oxidation. acs.org Studies on isomers have shown that the position and type of branching influence low-temperature reaction pathways, which are critical for autoignition. acs.org For instance, research on iso-dodecane (2,2,4,6,6-pentamethylheptane) and its isomers shows that highly branched structures can have different reactivity compared to less branched or linear alkanes. researchgate.net

Laminar flame speed is another important combustion property influenced by molecular structure. The presence of branched hydrocarbons, along with aromatics, in practical fuels tends to result in lower laminar flame speeds compared to straight-chain alkanes. researchgate.net

Table 2: Comparative Ignition Delay Times

| Fuel | Conditions | Ignition Delay Time | Observation |

|---|---|---|---|

| 2,6,10-Trimethyldodecane | T < 870 K, 20 atm | Slower | - |

This data compares the isomer 2,6,10-trimethyldodecane to a surrogate fuel mixture. princeton.edu

Thermal and Catalytic Decomposition Pathways

The decomposition of this compound, either through high temperatures (pyrolysis) or with the aid of catalysts, is crucial for understanding its behavior in various chemical systems.

The degradation of polymers is a complex process that can be initiated by factors such as heat, light, and chemical exposure. azom.come3s-conferences.org This degradation often involves the breaking of polymer chains, leading to the formation of smaller molecules. nih.gov

Thermal degradation of polymers at elevated temperatures causes the bonds in the polymer backbone to weaken and break, producing smaller molecules, including alkanes. azom.comresearchgate.net In some cases, compounds like this compound may be formed as degradation products from larger polymeric structures, particularly those with branched hydrocarbon side chains. The presence of oxygen can accelerate this process through thermo-oxidative degradation, which involves the formation of radical species that attack the polymer chains. e3s-conferences.orgnih.gov While direct evidence linking this compound to specific polymer degradation pathways was not found in the search results, the formation of various hydrocarbons during polymer degradation is a well-established phenomenon. researchgate.net

Computational and Theoretical Investigations of 2,7,10 Trimethyldodecane

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic structure of 2,7,10-trimethyldodecane. Due to the molecule's numerous rotatable bonds, it can exist in a multitude of conformations. Computational methods allow for the exploration of the potential energy surface to identify low-energy conformers.

Table 1: Representative Calculated Properties for a Branched Alkane Conformer

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | Varies | DFT/B3LYP |

| Dipole Moment | ~0 D | DFT/B3LYP |

| C-C Bond Length | ~1.53 Å | DFT/B3LYP |

| C-H Bond Length | ~1.09 Å | DFT/B3LYP |

Note: These are typical values for branched alkanes and serve as an illustration. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior of molecules, providing insights into the intermolecular interactions and transport properties of this compound in condensed phases. In MD simulations, the classical equations of motion are solved for a system of interacting molecules, governed by a force field that describes the intra- and intermolecular potentials.

For branched alkanes, united-atom models, where CH, CH2, and CH3 groups are treated as single interaction centers, are often employed to reduce computational cost while maintaining reasonable accuracy. epfl.ch These simulations can predict various thermophysical properties, such as density, viscosity, and diffusion coefficients. The branching in this compound is expected to influence its packing efficiency and, consequently, its bulk properties. Compared to its linear isomer, n-pentadecane, this compound would likely exhibit a lower melting point and viscosity due to the disruption of regular packing by the methyl branches. byu.edu

MD simulations can also be used to study the transport of this compound through porous media, which is relevant to its environmental fate and transport. nih.govresearchgate.net The diffusion of branched alkanes in confined environments can be significantly different from that in the bulk liquid. nih.gov

Table 2: Simulated Transport Properties of a Representative Long-Chain Branched Alkane

| Property | Simulated Value Range | Conditions |

|---|---|---|

| Self-Diffusion Coefficient | 10⁻⁹ - 10⁻¹⁰ m²/s | Liquid phase, ambient T/P |

Note: These values are illustrative for long-chain branched alkanes and the actual values for this compound would depend on the specific force field and simulation conditions.

Reaction Pathway Elucidation and Kinetic Parameter Prediction using Computational Methods

Computational methods are crucial for elucidating the complex reaction pathways of alkanes, particularly in combustion and atmospheric degradation processes. For a large, branched alkane like this compound, a detailed chemical kinetic model can involve hundreds of species and thousands of elementary reactions. acs.org Automated reaction mechanism generators can be employed to construct these complex reaction networks. acs.orgdntb.gov.ua

Quantum chemical calculations can be used to determine the activation energies and reaction rate constants for key elementary reactions. This data is essential for developing accurate kinetic models. For instance, the intramolecular hydrogen migration in alkylperoxy radicals is a critical step in low-temperature combustion and can be studied using computational methods. nih.gov

Table 3: Key Reaction Classes in Alkane Oxidation

| Reaction Class | Description | Importance |

|---|---|---|

| H-abstraction | Initial attack on the fuel molecule | Rate-determining step |

| R + O₂ ⇌ RO₂ | Formation of alkylperoxy radicals | Key intermediate formation |

| RO₂ ⇌ QOOH | Intramolecular H-migration | Low-temperature branching |

Development of Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.gov For this compound, QSAR models could be developed to predict properties such as its aquatic toxicity, biodegradability, and soil sorption coefficient. These models are particularly useful when experimental data is scarce. nih.gov

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activity, calculating molecular descriptors that encode structural features, building a mathematical model that links the descriptors to the activity, and validating the model's predictive power. nih.gov For a branched alkane like this compound, relevant descriptors might include its molecular weight, octanol-water partition coefficient (logP), and various topological indices that capture the degree of branching.

While specific QSAR models for this compound are not reported, general models for the environmental properties of hydrocarbons could be applied. For example, QSARs have been developed to predict the ecotoxicity and environmental fate of various classes of organic compounds. scispace.com The branching structure of this compound would be a key factor in such models, as it influences properties like water solubility and bioavailability. copernicus.org

Table 4: Example of Molecular Descriptors Used in QSAR for Alkanes

| Descriptor | Description | Relevance to Environmental Behavior |

|---|---|---|

| Molecular Weight | Mass of the molecule | Influences transport and partitioning |

| LogP | Octanol-water partition coefficient | Measure of hydrophobicity, relates to bioaccumulation |

| Wiener Index | A topological index | Correlates with boiling point and viscosity |

Future Research Directions and Emerging Opportunities

Identified Knowledge Gaps in the Chemical and Biological Understanding of 2,7,10-Trimethyldodecane

A thorough review of the existing scientific literature reveals a significant lack of specific data for this compound. While its existence is confirmed in chemical and metabolomic databases, detailed information regarding its physicochemical properties, metabolic fate, and biological functions is scarce. This contrasts sharply with its isomer, 2,6,10-trimethyldodecane (B139076) (farnesane), which has been extensively studied as a potential biofuel.

The primary knowledge gaps for this compound are:

Metabolic Pathways: The specific enzymatic reactions and metabolic pathways involved in the biosynthesis and degradation of this compound in humans and other organisms are unknown. Understanding these pathways is crucial to elucidating its role as a human metabolite.

Biological Activity: There is a dearth of information on the biological effects of this compound. Its interactions with cellular components, potential signaling roles, and any beneficial or adverse effects on biological systems are yet to be determined.

Environmental Fate and Ecotoxicity: The behavior of this compound in the environment, including its persistence, bioaccumulation potential, and toxicity to various organisms, has not been investigated.

Physicochemical Properties: Comprehensive experimental data on properties such as boiling point, viscosity, and combustion characteristics are not readily available, hindering the assessment of its potential applications.

These knowledge gaps represent a significant opportunity for foundational research to characterize this understudied molecule.

Integration of Multi-Omics Approaches for Comprehensive Metabolic Pathway Delineation

To address the significant knowledge gaps in the metabolic understanding of this compound, the integration of multi-omics approaches presents a powerful strategy. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the metabolic networks involved in its processing.

| Omics Approach | Application to this compound Research | Expected Outcomes |

| Genomics | Identifying genes encoding for enzymes potentially involved in the metabolism of branched alkanes. | Discovery of novel alkane hydroxylases, dehydrogenases, and other metabolic enzymes. |

| Transcriptomics | Analyzing the expression levels of these genes in response to the presence of this compound. | Identification of actively transcribed genes and regulatory elements involved in the metabolic pathway. |

| Proteomics | Identifying the translated proteins and enzymes that are actively engaged in the metabolic processes. | Confirmation of the presence and abundance of key metabolic enzymes. |

| Metabolomics | Tracking the metabolic intermediates and end-products of this compound degradation. | Elucidation of the complete metabolic pathway and identification of novel metabolites. |

This integrated, systems-level approach will be instrumental in constructing a comprehensive picture of how organisms metabolize this compound, moving beyond the current limited understanding.

Novel Synthetic Strategies for Isomer-Specific Production

The targeted synthesis of specific branched alkane isomers like this compound is a significant challenge in organic chemistry, as many conventional methods yield a mixture of isomers. Future research in this area will likely focus on two promising strategies: catalytic hydroisomerization of n-alkanes and the utilization of biomass-derived platform molecules.

Catalytic Hydroisomerization: This approach involves the use of bifunctional catalysts, typically containing a noble metal (e.g., platinum) on a zeolite support, to rearrange the carbon skeleton of linear alkanes. The key to achieving isomer-specificity lies in the catalyst design.

| Catalyst Feature | Influence on Isomer Production | Future Research Direction |

| Zeolite Pore Structure | The shape and size of the zeolite pores can selectively favor the formation of certain branched isomers. | Development of novel zeolites with tailored pore geometries for enhanced selectivity towards this compound. |

| Acid Site Distribution | The location and strength of the acid sites on the catalyst influence the isomerization and cracking reactions. | Fine-tuning the acidity of catalysts to maximize the yield of the desired isomer while minimizing unwanted byproducts. |

Biomass-Derived Precursors: The conversion of renewable biomass into high-value chemicals and fuels is a rapidly growing field. Future research could explore the development of synthetic pathways starting from well-defined, biomass-derived molecules to produce this compound with high purity. This approach offers the potential for more sustainable and selective production methods.

Advanced Analytical Techniques for In Situ Monitoring of Environmental and Process Reactions

Developing a deeper understanding of the environmental fate and industrial applications of this compound will require advanced analytical techniques capable of in situ monitoring. These techniques will allow for real-time analysis of complex mixtures, providing valuable insights into reaction kinetics and transformation processes.

Future research should focus on the application and refinement of the following techniques for the analysis of this compound:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful separation technique provides enhanced resolution, making it ideal for distinguishing between different isomers of trimethyldodecane in complex environmental or fuel samples.

Mass Spectrometry (MS): Coupling GCxGC with high-resolution mass spectrometry (HRMS) will enable confident identification and quantification of this compound and its metabolic or degradation products, even at trace levels.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable structural information and could be adapted for in situ monitoring of chemical transformations in industrial processes.

The development of portable and robust analytical systems based on these technologies will be crucial for on-site environmental monitoring and process control.

Predictive Modeling for Environmental Management and Sustainable Fuel Development

In the absence of extensive experimental data, predictive modeling can provide valuable initial assessments of the environmental behavior and fuel properties of this compound. These computational approaches can guide experimental design and prioritize research efforts.

Environmental Fate Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be used to estimate key environmental parameters.

| Environmental Parameter | Modeling Approach | Importance for Environmental Management |

| Biodegradability | QSAR models based on molecular structure can predict the likelihood and rate of microbial degradation. | Assessing the persistence of this compound in the environment. |

| Bioaccumulation Factor | QSPR models can estimate the potential for the compound to accumulate in organisms. | Evaluating the risk of bioaccumulation in food webs. |

| Toxicity | QSAR models can predict the potential toxicity to various aquatic and terrestrial organisms. | Informing ecological risk assessments. |

Fuel Property Prediction: Similar modeling approaches can be used to predict the suitability of this compound as a fuel component. Properties such as cetane number, viscosity, and freezing point can be estimated based on its molecular structure. This will allow for a preliminary evaluation of its potential as a next-generation biofuel, guiding further experimental work in this area.

常见问题

Q. What are the standard methodologies for synthesizing 2,7,10-trimethyldodecane, and how can purity be validated?

Synthesis typically involves methylating precursor alkanes using alkylation agents like methyl halides under catalytic conditions. For example, methyl groups are introduced at specific positions via Grignard reactions or Friedel-Crafts alkylation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (212.41 g/mol) and structural integrity, complemented by nuclear magnetic resonance (NMR) to verify methyl group positions. Density (0.766 g/cm³) and boiling point (122–123°C at 14 Torr) serve as secondary validation metrics .

Q. How can researchers characterize the physical and chemical properties of this compound for experimental reproducibility?

Key properties include:

- Density : 0.766 g/cm³ (predicted via computational methods).

- Boiling point : 122–123°C at low pressure (14 Torr).

- Solubility : Hydrophobic, requiring nonpolar solvents like hexane for dissolution. Experimental protocols should use calibrated instruments (e.g., differential scanning calorimetry for phase transitions) and reference standards from authoritative databases like PubChem or CAS Common Chemistry to ensure consistency .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as:

- A model compound for studying branched alkane behavior in catalytic cracking or isomerization reactions.

- A solvent or co-solvent in reactions requiring nonpolar environments.

- A reference standard in GC-MS for analyzing complex hydrocarbon mixtures, leveraging its distinct retention index .

Advanced Research Questions

Q. How does this compound function as a metabolite in microbial degradation pathways, and what experimental designs optimize its detection?

In Shewanella oneidensis MR-1, it arises during the biodegradation of hexabromocyclododecane (HBCD). Researchers should:

- Use GC-MS with electron ionization to identify its molecular ion (m/z 212) and fragmentation patterns.

- Employ stable isotope probing to trace metabolic pathways under aerobic/anaerobic conditions.

- Optimize bacterial growth media (e.g., carbon/nitrogen ratios) to enhance metabolite yield, noting its co-occurrence with intermediates like 2-bromo dodecane .

Q. What thermodynamic challenges arise when studying this compound’s vapor-liquid equilibrium, and how can they be resolved?

Branched alkanes exhibit lower vapor pressures than linear isomers due to reduced intermolecular interactions. For accurate vapor pressure measurements:

- Use static or dynamic vapor-liquid equilibrium cells with temperature control (±0.1°C precision).

- Compare experimental data against predictive models (e.g., DIPPR correlations) to identify deviations caused by branching.

- Validate results with NIST-referenced standards for branched C15 hydrocarbons .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound in complex mixtures?

Overlapping signals in NMR or GC-MS spectra are common in branched alkanes. Strategies include:

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

While it lacks acute toxicity, its low flash point (~100°C) necessitates:

- Inert atmosphere setups (e.g., nitrogen/argon) to prevent combustion.

- Fume hoods with explosion-proof motors for vapor containment.

- Personal protective equipment (PPE) including flame-resistant lab coats and chemical goggles. Always consult SDS from reliable sources like ChemScene or TCI America .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing biodegradation kinetics of this compound?

Apply Michaelis-Menten kinetics to model enzyme-catalyzed degradation rates, using nonlinear regression to fit parameters like V_max and K_m. For co-metabolic studies, include control experiments with/without primary substrates (e.g., HBCD) to quantify competitive inhibition effects .

Q. How should researchers design experiments to study solvent effects on this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。